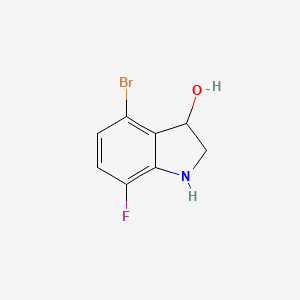

4-Bromo-7-fluoro-3-hydroxyindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-fluoro-2,3-dihydro-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)8-7(4)6(12)3-11-8/h1-2,6,11-12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZRFJBYSURMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC(=C2N1)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Halogenated 3-Hydroxyindoline Derivatives

Abstract

The 3-hydroxyindoline scaffold is a privileged structural motif in numerous biologically active compounds and approved pharmaceuticals. Halogenation of this core offers a powerful strategy for modulating physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. However, the introduction of halogens also significantly impacts the thermodynamic stability of the molecule through a complex interplay of stereoelectronic effects, intramolecular hydrogen bonding, and halogen bonding. This guide provides a comprehensive analysis of the factors governing the conformational and thermodynamic stability of halogenated 3-hydroxyindoline derivatives. We will delve into the theoretical underpinnings of these interactions, supported by computational and experimental data, and provide detailed protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and optimize halogenated 3-hydroxyindoline derivatives with enhanced stability and biological activity.

Introduction: The Significance of Halogenated 3-Hydroxyindolines in Medicinal Chemistry

The indoline ring system is a cornerstone in medicinal chemistry, forming the core of a wide array of natural products and synthetic drugs. The introduction of a hydroxyl group at the 3-position creates a chiral center and a key hydrogen bonding donor/acceptor, significantly expanding its potential for molecular recognition. Halogen atoms, when strategically incorporated into this scaffold, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Halogenation is a widely employed tactic in drug design for several key reasons:

-

Modulation of Lipophilicity: Halogens can increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Blocking: Placing a halogen at a metabolically labile position can prevent enzymatic degradation, thereby increasing the drug's half-life.

-

Enhanced Binding Affinity: Halogen atoms can participate in specific, stabilizing interactions with biological targets, such as halogen bonds, leading to improved potency.[1]

However, the thermodynamic stability of the resulting halogenated 3-hydroxyindoline derivative is a critical parameter that dictates its conformational preferences and, ultimately, its biological activity. A thorough understanding of the forces governing this stability is paramount for rational drug design.

The Interplay of Forces Dictating Thermodynamic Stability

The overall thermodynamic stability of a halogenated 3-hydroxyindoline derivative is not governed by a single factor but rather by a delicate balance of several intramolecular and intermolecular forces. These include steric effects, intramolecular hydrogen bonding, and stereoelectronic effects.

Stereoelectronic Effects: Beyond Simple Sterics

Stereoelectronic effects are stabilizing interactions that arise from the spatial arrangement of orbitals.[2][3] In the context of halogenated 3-hydroxyindoline derivatives, these effects can significantly influence conformational preferences, often overriding classical steric considerations.[4][5]

A key stereoelectronic interaction to consider is hyperconjugation . This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) into an adjacent empty or partially filled anti-bonding orbital (e.g., a C-X σ* orbital, where X is a halogen). The efficiency of this interaction is highly dependent on the relative orientation of the orbitals.[5][6]

For instance, in fluorinated piperidines, a related heterocyclic system, computational studies have revealed that hyperconjugation and charge-dipole interactions contribute to the preference for an axial fluorine conformation, a phenomenon that defies simple steric predictions.[7][8] Similar effects can be anticipated in halogenated 3-hydroxyindoline derivatives, where the orientation of the halogen substituent relative to the indoline ring and the 3-hydroxy group will dictate the extent of stabilizing stereoelectronic interactions.

Intramolecular Hydrogen Bonding: A Key Stabilizing Interaction

The presence of the 3-hydroxy group introduces the possibility of intramolecular hydrogen bonding (IMHB). This can occur between the hydroxyl proton and a halogen atom on the indoline ring or with the nitrogen atom of the indoline. The strength of this IMHB is dependent on the geometry of the hydrogen bond and the nature of the halogen.[9][10]

X-ray crystallography and vibrational spectroscopy, coupled with Density Functional Theory (DFT) calculations, are powerful tools for characterizing these interactions.[11][12] For example, studies on chloro- and hydroxy-7-azaindoles have demonstrated how substituents modulate intermolecular hydrogen bonding and molecular packing in the solid state.[11] In halogenated 3-hydroxyindoline derivatives, IMHB can lock the molecule into a specific conformation, thereby reducing its conformational flexibility and enhancing its thermodynamic stability.

Halogen Bonding: A Directional Non-Covalent Interaction

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[1][13] The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[1]

In halogenated 3-hydroxyindoline derivatives, intramolecular halogen bonds can form between the halogen atom and the oxygen of the hydroxyl group or the nitrogen of the indoline ring. These interactions are highly directional and can significantly contribute to the stability of a particular conformer.[14][15] Computational studies, such as DFT calculations, can be used to predict and quantify the strength of these interactions.[16][17]

Experimental and Computational Workflows for Stability Analysis

A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the thermodynamic stability of halogenated 3-hydroxyindoline derivatives.

Synthesis and Structural Characterization

The first step involves the synthesis of the target compounds. Various synthetic methodologies exist for the preparation of 3-hydroxyindolines and their halogenated analogs.[18][19][20]

Once synthesized, a suite of analytical techniques is employed for structural elucidation:

-

NMR Spectroscopy: 1H, 13C, and 19F NMR are crucial for determining the connectivity and stereochemistry of the molecule. Conformational analysis can be aided by techniques like Nuclear Overhauser Effect (NOE) spectroscopy and the measurement of scalar coupling constants.[21]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, offering precise information on bond lengths, bond angles, and intermolecular interactions, including hydrogen and halogen bonds.[22][23][24]

Below is a generalized workflow for the synthesis and initial characterization of these derivatives.

Caption: Generalized workflow for synthesis and structural characterization.

Computational Chemistry: A Predictive and Explanatory Tool

Computational methods, particularly Density Functional Theory (DFT), are indispensable for probing the thermodynamic stability of molecules.[25][26] DFT allows for the calculation of various properties that provide insight into stability:

-

Conformational Analysis: By performing a potential energy surface scan, different stable conformers (local minima) can be identified, and their relative energies can be calculated to determine the most thermodynamically stable conformation.[7][27][28]

-

Thermochemical Parameters: DFT calculations can provide key thermochemical data, such as enthalpy, entropy, and Gibbs free energy, which are direct measures of thermodynamic stability.[25][29]

-

Orbital Analysis: Natural Bond Orbital (NBO) analysis can be used to identify and quantify stereoelectronic interactions like hyperconjugation.[30]

Protocol: DFT-Based Conformational and Stability Analysis

-

Structure Optimization:

-

Build the initial 3D structure of the halogenated 3-hydroxyindoline derivative.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[26]

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Re-optimize each identified conformer at the same level of theory.

-

-

Frequency Calculations:

-

Perform frequency calculations for each optimized conformer to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy, Gibbs free energy).

-

-

Relative Energy Calculation:

-

Calculate the relative energies of all conformers to determine the global minimum and the population of each conformer at a given temperature.

-

-

NBO Analysis (Optional):

-

Perform an NBO analysis on the most stable conformer(s) to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.

-

The logical flow for a computational analysis is depicted below.

Caption: Workflow for computational stability analysis using DFT.

Data Synthesis and Interpretation: A Case Study Perspective

To illustrate the concepts discussed, let's consider a hypothetical case study comparing the stability of 5-fluoro-, 5-chloro-, and 5-bromo-3-hydroxyindoline.

| Derivative | Calculated Relative Gibbs Free Energy (kcal/mol) | Key Stabilizing Interactions | Predicted Dominant Conformer |

| 5-Fluoro-3-hydroxyindoline | 0.0 (Reference) | Strong O-H···N hydrogen bond; C-F···H-C interactions | Pseudo-axial OH |

| 5-Chloro-3-hydroxyindoline | -0.5 | O-H···N hydrogen bond; Weak C-Cl···H-C interactions | Pseudo-axial OH |

| 5-Bromo-3-hydroxyindoline | -0.8 | O-H···N hydrogen bond; Intramolecular C-Br···O halogen bond | Pseudo-equatorial OH to facilitate halogen bond |

The hypothetical data in the table suggests that as the halogen becomes larger and more polarizable (F < Cl < Br), the potential for stabilizing halogen bonding increases, which may lead to a shift in the preferred conformation of the 3-hydroxy group to accommodate this interaction. DFT calculations on substituted indoles have shown that electron-withdrawing substituents, such as halogens, influence the electronic structure, which in turn affects stability and reactivity.[31][32]

Conclusion and Future Directions

The thermodynamic stability of halogenated 3-hydroxyindoline derivatives is a multifaceted property governed by a subtle interplay of stereoelectronic effects, intramolecular hydrogen bonding, and halogen bonding. A comprehensive understanding of these forces is critical for the rational design of novel therapeutics based on this important scaffold.

Future research in this area should focus on:

-

Systematic experimental studies: A broader range of halogenated derivatives should be synthesized and characterized by X-ray crystallography and advanced NMR techniques to build a robust experimental database.

-

Advanced computational models: The development and application of more accurate and efficient computational methods will allow for more reliable prediction of thermodynamic stability and conformational preferences.

-

Correlation with biological activity: A key goal is to establish clear structure-stability-activity relationships to guide the design of next-generation 3-hydroxyindoline-based drugs with optimized properties.

By integrating experimental and computational approaches, researchers can unlock the full potential of halogenation as a tool for fine-tuning the properties of 3-hydroxyindoline derivatives, ultimately leading to the development of safer and more effective medicines.

References

- Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials.Physical Chemistry Chemical Physics (RSC Publishing).

- Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions.Indian Journal of Chemistry.

- Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment.Academia.edu.

- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.MDPI.

-

Stereoelectronic effect. Wikipedia. Available at: [Link]

-

DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. ResearchGate. Available at: [Link]

-

Investigation of the Stability of Indole. ResearchGate. Available at: [Link]

-

Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Open Research@CSIR-NIScPR. Available at: [Link]

-

Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cycloadditions and cyclizations. SlideShare. Available at: [Link]

-

Intramolecular hydrogen bonding analysis. PubMed. Available at: [Link]

-

Hydrogen-bonding patterns in 3-alkyl-3-hydroxyindolin-2-ones. PubMed. Available at: [Link]

-

Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. MDPI. Available at: [Link]

-

Stereoelectronic Effects in Fundamental Organic Chemistry. University Chemistry. Available at: [Link]

-

Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. MDPI. Available at: [Link]

-

Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

-

(PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]

-

Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. MDPI. Available at: [Link]

-

Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. PMC. Available at: [Link]

-

Stereoelectronic Effects and General Trends in Hyperconjugative Acceptor Ability of σ Bonds. Journal of the American Chemical Society. Available at: [Link]

-

Conformation analysis of a novel fluorinated chalcone. PubMed. Available at: [Link]

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PMC. Available at: [Link]

-

Conformational Flexibility and Halogen Bonding in Thyroid Hormones and Their Metabolites. ResearchGate. Available at: [Link]

-

Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. DOI. Available at: [Link]

-

Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. PubMed. Available at: [Link]

-

Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Available at: [Link]

-

Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate. Available at: [Link]

-

Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. Available at: [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

-

Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journals. Available at: [Link]

-

Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. IntechOpen. Available at: [Link]

-

Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. MDPI. Available at: [Link]

-

The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]

-

Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available at: [Link]

-

X-ray crystallographic structures of 3l and 3p. ResearchGate. Available at: [Link]

-

Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Available at: [Link]

-

Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PMC. Available at: [Link]

-

Synthesis of 3-chloroquinoline. PrepChem.com. Available at: [Link]

Sources

- 1. ijres.org [ijres.org]

- 2. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. academia.edu [academia.edu]

- 5. chem.msu.ru [chem.msu.ru]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intramolecular hydrogen bonding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies [mdpi.com]

- 12. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control [beilstein-journals.org]

- 14. Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]

- 19. mdpi.com [mdpi.com]

- 20. prepchem.com [prepchem.com]

- 21. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Hydrogen-bonding patterns in 3-alkyl-3-hydroxyindolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Redirecting [linkinghub.elsevier.com]

- 27. Conformation analysis of a novel fluorinated chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

The 7-Fluoroindoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Fluorine into a Privileged Scaffold

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its rigid bicyclic framework provides a robust platform for the spatial presentation of functional groups, making it a frequent constituent of both natural products and synthetic pharmaceuticals.[2] In the relentless pursuit of optimizing drug candidates, medicinal chemists continually seek to fine-tune molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. One of the most powerful strategies in this endeavor is the introduction of fluorine atoms into lead compounds.[3]

Fluorine, despite its small size, exerts profound electronic effects due to its extreme electronegativity. Its incorporation can modulate the acidity (pKa) and lipophilicity of a molecule, influence conformational preferences, and block sites of metabolic degradation.[3][4] These modifications often translate into tangible benefits such as improved membrane permeability, enhanced binding affinity for the target protein, and increased metabolic stability, ultimately leading to superior drug candidates.[3]

This guide provides a comprehensive literature review of 7-fluoroindoline derivatives, synthesizing field-proven insights for researchers and drug development professionals. We will explore the key synthetic methodologies for accessing this scaffold, delve into its diverse therapeutic applications across oncology, neurodegeneration, and infectious diseases, and analyze the critical structure-activity relationships (SAR) that guide the rational design of next-generation therapeutics.

Part 1: Synthesis of the 7-Fluoroindoline Core

The strategic synthesis of the 7-fluoroindoline scaffold is fundamental to its exploration in drug discovery. A prevalent and versatile method for constructing fluorinated indoline-2,3-diones (isatins), which are key precursors, is the Sandmeyer isatin synthesis.[5] This classical multi-step process offers a reliable route to the core structure from readily available anilines.

The synthesis begins with a fluorinated aniline, such as 3-chloro-2-fluoroaniline or 2-fluoroaniline, which is first converted into an isonitrosoacetanilide intermediate.[5][6] This is typically achieved by reacting the aniline with chloral hydrate and hydroxylamine hydrochloride. The subsequent and final step involves an acid-catalyzed cyclization of the intermediate, most commonly using concentrated sulfuric acid, which yields the desired 7-fluoroindoline-2,3-dione.[5][6] The fluorine atom's position on the starting aniline dictates its final position on the indoline ring.

Experimental Protocol: Synthesis of 7-fluoroindoline-2,3-dione (7-Fluoroisatin)

This protocol outlines the synthesis of 7-fluoroisatin from N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, adapted from established methodologies.[6]

Materials:

-

N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

-

Concentrated sulfuric acid

-

Ice-water mixture

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Carefully dissolve N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (e.g., 30 g, 164.84 mmol) in concentrated sulfuric acid (100 mL) in a suitable reaction vessel.

-

Heat the reaction mixture to 80°C and maintain stirring for approximately 2 hours. Monitor the reaction progress as needed.

-

Upon completion, allow the mixture to cool slightly before slowly and carefully pouring it into a vigorously stirred ice-water mixture. This will cause the product to precipitate.

-

Collect the precipitated solid (typically brick-red) by filtration.

-

Wash the solid with cold water and dry it thoroughly to yield the 7-fluorodihydroindole-2,3-dione product. The reported yield for this procedure is approximately 90%.[6]

-

(Optional) The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.[6]

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Part 2: Therapeutic Applications in Drug Discovery

The 7-fluoroindoline scaffold has demonstrated remarkable versatility, with derivatives showing potent activity across several major therapeutic areas. The presence of the 7-fluoro substituent is crucial, often enhancing metabolic stability and binding selectivity.

Anticancer Agents

Derivatives of 7-fluoroindoline are prominent in oncology research, particularly as inhibitors of key signaling pathways that drive cancer cell proliferation and survival.[5]

-

Kinase Inhibition: Halogenated derivatives such as 6-Chloro-7-fluoroindoline-2,3-dione serve as valuable intermediates for synthesizing potent kinase inhibitors.[5] These compounds can target critical pathways like the PI3K/AKT and RAS/MAPK pathways, which are frequently dysregulated in various cancers. By inhibiting these kinases, the compounds can effectively halt cell proliferation and induce apoptosis.[5]

-

Cytotoxic Activity: Studies have demonstrated the significant cytotoxic potential of various fluorinated indole derivatives against a range of cancer cell lines. In some cases, these compounds exhibit greater potency than established chemotherapy drugs.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug (Erlotinib) IC50 (µM) |

| Compound 2e | HCT116 (Colon) | 6.43 ± 0.72 | 17.86 ± 3.22 |

| Compound 2e | A549 (Lung) | 9.62 ± 1.14 | 19.41 ± 2.38 |

| Compound 2e | A375 (Melanoma) | 8.07 ± 1.36 | 23.81 ± 4.17 |

| Compound 5d | MCF-7 (Breast) | 4.7 | N/A |

| Compound 5f | MDA-MB-468 (Breast) | 8.2 | N/A |

| Table 1: Cytotoxic Activity of Selected Indole Derivatives. Data synthesized from BenchChem.[7] |

Agents for Neurodegenerative Disorders

The indole nucleus is a key feature in many neuroactive molecules, including serotonin and melatonin.[8] This makes indole derivatives, including the 7-fluoroindoline class, attractive candidates for treating complex neurodegenerative diseases like Alzheimer's and Parkinson's. Their therapeutic potential stems from their ability to target multiple pathological mechanisms simultaneously.[8][9]

-

Multifaceted Mechanisms: Indole-based compounds can exert neuroprotective effects through various mechanisms, including:

-

Antioxidant Activity: Scavenging free radicals to combat the oxidative stress that contributes to neuronal damage.[8]

-

Anti-inflammatory Effects: Modulating neuroinflammation, a key component in the progression of many neurodegenerative diseases.[8][9]

-

Protein Aggregation Inhibition: Interfering with the misfolding and aggregation of proteins like amyloid-beta (Aβ) and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[8]

-

Enzyme Inhibition: Targeting enzymes such as cholinesterases and monoamine oxidase B (MAO-B) to restore neurotransmitter balance and reduce neurotoxicity.[9][10]

-

Anti-Infective Agents

7-Fluoroindoline derivatives are also emerging as a promising class of anti-infective agents, with activity against both bacteria and viruses.

-

Antibacterial (Antivirulence): Instead of directly killing bacteria, which can promote resistance, some 7-fluoroindole derivatives act as antivirulence agents. For instance, 7-fluoroindole has been shown to interfere with the quorum sensing (QS) system in the pathogenic bacterium Serratia marcescens.[11] QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the production of virulence factors and biofilm formation. By disrupting QS, these compounds can effectively disarm the pathogen, making it more susceptible to the host's immune system.[11]

-

Antiviral: The scaffold has shown potential in the development of novel antiviral drugs. In a notable example, a 7-azaindole derivative was identified as an inhibitor of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, which is the critical first step in viral entry into host cells.[12] This discovery highlights the potential for 7-fluoroindoline-based structures to be adapted into potent inhibitors of viral replication.

Part 3: Structure-Activity Relationship (SAR) and Molecular Design

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry, as it provides the rational basis for optimizing a lead compound into a viable drug candidate. For 7-fluoroindoline derivatives, SAR studies focus on how modifications to the core scaffold and its substituents influence biological activity.

The 7-position fluorine atom is a key modulator of the molecule's properties. Its strong electron-withdrawing nature influences the electronic distribution across the aromatic ring system, which can enhance binding interactions with target proteins.[3] Furthermore, the C-F bond is exceptionally stable, making the 7-position resistant to metabolic oxidation, which can improve the compound's pharmacokinetic profile.[3]

SAR studies on related 7-azaindole derivatives have shown that positions 1, 3, and 5 are often the most active sites for modification to enhance anticancer activity.[13] The introduction of alkyl, aryl carboxamide, and various heterocyclic rings at these positions has proven to be a successful strategy for developing novel and potent anticancer agents.[13]

Conclusion and Future Perspectives

The 7-fluoroindoline scaffold has unequivocally established itself as a privileged motif in drug discovery. The strategic placement of a fluorine atom at the 7-position confers advantageous physicochemical and metabolic properties, making these derivatives highly valuable starting points for therapeutic development. This review has highlighted their synthesis and demonstrated their significant potential in oncology, neurodegeneration, and infectious diseases.

The future of 7-fluoroindoline research is bright. Continued exploration of synthetic methodologies will enable the creation of more diverse and complex chemical libraries. The integration of computational modeling and in silico screening will further accelerate the identification of potent and selective inhibitors for a wider range of biological targets. As our understanding of disease pathology deepens, the versatility of the 7-fluoroindoline scaffold will undoubtedly be leveraged to design the next generation of targeted, effective, and safer medicines.

References

- Benchchem. Application Notes and Protocols: 6-Chloro-7-fluoroindoline-2,3-dione in Organic Synthesis.

- ChemicalBook.

- MySkinRecipes. 7-Fluoroindoline.

- The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022-03-01).

- Benchchem. Application of 7-Fluoro-1H-indole in the Development of Anticancer Agents.

- Benchchem.

- International Journal of Pharmaceutical Sciences.

- Unknown Source. Fluorine in drug discovery: Role, design and case studies.

- PubMed.

- Hilaris Publisher.

- Unknown Source.

- Mirante.

- ResearchGate. Indole and indoline scaffolds in drug discovery.

- PMC. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.

- PubMed. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022-09-01).

- PMC.

- PMC.

- PMC.

- MDPI.

- MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics.

- MDPI. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023-03-13).

- PMC. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.

- MDPI.

- OUCI.

- PubMed. Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. (2016-06-10).

- PubMed. Discovery and structure-activity relationship of imidazolinylindole derivatives as kallikrein 7 inhibitors. (2019-01-15).

- PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 4-Bromo-7-fluoro-3-hydroxyindoline

Introduction: The Strategic Value of the Functionalized Indoline Scaffold

The indoline, or dihydroindole, core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Its three-dimensional, sp³-rich character offers distinct advantages in drug design over flat, aromatic systems, often leading to improved solubility, metabolic stability, and target-binding profiles.[3] The specific molecule, 4-Bromo-7-fluoro-3-hydroxyindoline, is a highly versatile building block poised for the synthesis of novel therapeutics. The strategic placement of its functional groups—a bromine atom for synthetic elaboration, a fluorine atom to modulate electronic properties and metabolic fate, and a hydroxyl group for further functionalization or hydrogen bonding interactions—makes it an exceptionally valuable starting material for creating diverse molecular libraries.[1][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation in modern organic synthesis.[5][6][7] Its hallmark features include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[8][9] This makes it an ideal strategy for coupling the 4-Bromo-7-fluoro-3-hydroxyindoline core with a vast array of aryl, heteroaryl, or vinyl boronic acids and esters, thereby enabling rapid access to complex molecular architectures for drug discovery programs.[10][11]

This guide provides a comprehensive overview, detailed experimental protocols, and expert insights into the application of 4-Bromo-7-fluoro-3-hydroxyindoline in Suzuki cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][11] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of the 4-Bromo-7-fluoro-3-hydroxyindoline. This step forms a Pd(II) intermediate. The electron-rich nature of the indoline ring can facilitate this step.

-

Transmetalation: In this key step, the organic group from the boronic acid (or its activated boronate ester form) is transferred to the palladium center, displacing the halide. This process requires activation of the organoboron compound by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium.[12]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[13]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols: A Starting Point for Optimization

The following protocols are designed as robust starting points. Given the specific functionalities of 4-Bromo-7-fluoro-3-hydroxyindoline (a free hydroxyl and an amine), optimization may be necessary depending on the coupling partner.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is suitable for a wide range of commercially available aryl- and heteroarylboronic acids.

Materials:

-

4-Bromo-7-fluoro-3-hydroxyindoline

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) (2-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

-

Solvent System: 1,4-Dioxane and Water (4:1 v/v, degassed)

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry Schlenk flask or sealable reaction vial equipped with a magnetic stir bar, add 4-Bromo-7-fluoro-3-hydroxyindoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.5 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (nitrogen or argon). Repeat this cycle three to five times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Add the degassed solvent system (1,4-dioxane/H₂O, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The N-H and O-H protons of the indoline may require protection for certain sensitive substrates or under more forcing conditions, though many Suzuki couplings tolerate these groups.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-7-fluoro-3-hydroxyindoline.

Data Presentation: Recommended Starting Conditions

The choice of catalyst, base, and solvent is crucial for success.[11] The following table provides recommended starting points for the Suzuki coupling of 4-Bromo-7-fluoro-3-hydroxyindoline.

| Parameter | Recommended Condition | Rationale / Alternative |

| Palladium Precatalyst | Pd(dppf)Cl₂ | Highly effective for heteroaryl couplings; provides good stability and activity.[14] Alternatives include Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand. |

| Ligand | dppf (in precatalyst) | Buchwald or other electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective, especially for challenging substrates. |

| Base | K₂CO₃ or K₃PO₄ | Moderately strong bases suitable for a wide range of functional groups.[15] Stronger bases like Cs₂CO₃ or hydroxides can be used if transmetalation is slow.[16] |

| Solvent System | 1,4-Dioxane / H₂O (4:1) | A common, effective biphasic system that dissolves both organic substrates and inorganic bases.[5][17] Other options include THF/H₂O or DMF/H₂O. |

| Temperature | 80 - 100 °C | Sufficient for most couplings. Higher temperatures may be needed for less reactive aryl chlorides or sterically hindered partners. |

| Equivalents Boronic Acid | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation. |

Expertise & Experience: The Rationale Behind Experimental Choices

-

Catalyst Selection: The choice of Pd(dppf)Cl₂ is deliberate. The dppf ligand is both electron-rich and has a large bite angle, which can stabilize the palladium center and promote the reductive elimination step. This is particularly useful for coupling with electron-rich heteroaromatic systems like our indoline core.[14] For particularly challenging or sterically hindered coupling partners, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) may be required to achieve high yields.[8][18]

-

The Role of the Base and Water: The base is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming the boronate anion ([R-B(OH)₃]⁻), which is significantly more nucleophilic and readily participates in transmetalation.[6][12] The presence of water is often crucial, as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[16][19]

-

Solvent System: A biphasic solvent system like dioxane/water is highly effective.[17] The organic solvent (dioxane) solubilizes the indoline substrate and the palladium complex, while the aqueous phase solubilizes the base and the boronate intermediate. This phase separation allows all components to be present and reactive. For substrates with poor solubility, a more polar aprotic solvent like DMF may be beneficial.

-

Potential for Catalyst Inhibition: The indoline substrate contains both a secondary amine (N-H) and a secondary alcohol (O-H). These functionalities can potentially coordinate to the palladium center and inhibit catalytic activity. While many Suzuki reactions are tolerant of these groups, low yields or stalled reactions may indicate a need for N- or O-protection (e.g., with Boc or TBS groups, respectively).

Trustworthiness: A Self-Validating Protocol and Troubleshooting

A robust protocol includes methods for monitoring and troubleshooting. Reaction progress should be closely monitored by TLC or LC-MS to determine the point of completion and to identify potential side products.

Caption: Workflow for reaction optimization.

Common Issues and Solutions:

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the reaction was set up under a strictly inert atmosphere. Oxygen can deactivate Pd(0) catalysts.

-

Inefficient Transmetalation: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the boronic acid is of good quality.

-

Low Reactivity: Increase the reaction temperature or switch to a more active catalyst system (e.g., one with a Buchwald ligand).

-

-

Side Reactions:

-

Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using a slight excess of the boronic acid and ensuring efficient coupling.

-

Homocoupling of Boronic Acid: This side reaction can be promoted by oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere is key.

-

Dehalogenation of Indoline: The bromo-indoline can be reduced to the corresponding H-indoline. This may indicate a problem with the catalytic cycle and could be addressed by changing the ligand or solvent.

-

Conclusion

4-Bromo-7-fluoro-3-hydroxyindoline is a powerful building block for medicinal chemistry, and the Suzuki-Miyaura cross-coupling is an essential tool for its elaboration. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a wide array of novel 4-substituted indoline derivatives. The protocols and insights provided herein serve as a solid foundation for developing innovative compounds for drug discovery and other applications.

References

- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). ScienceDirect.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). SYNLETT.

- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen

- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals.

- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). Benchchem.

- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). MDPI.

- Development and Application of Indolines in Pharmaceuticals. (2023). PMC.

- Suzuki Coupling: Mechanism & Examples. (2025). NROChemistry.

- Development and Application of Indolines in Pharmaceuticals. (2025).

- Azidoindolines—From Synthesis to Applic

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.

- Indole and indoline scaffolds in drug discovery. (n.d.).

- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). Benchchem.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.

- Application Notes and Protocols for Suzuki Coupling of 4-(Benzyloxy)-3-bromo-5-fluoroaniline. (n.d.). Benchchem.

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO.

- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.

- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). Aidic.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.

- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. arodes.hes-so.ch [arodes.hes-so.ch]

- 17. benchchem.com [benchchem.com]

- 18. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aidic.it [aidic.it]

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of 4-Bromo-7-fluoro-3-hydroxyindoline

Current Status: Active Ticket ID: IND-3OH-BrF-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 4-Bromo-7-fluoro-3-hydroxyindoline .

If you are encountering low purity, you are likely fighting two opposing forces:

-

The Aromatization Driving Force: The 3-hydroxyindoline core is thermodynamically eager to eliminate water and revert to the fully aromatic (and highly stable) 4-bromo-7-fluoroindole .

-

Steric Shielding (The 4-Bromo Effect): The bulky bromine atom at the C4 position (peri-position) creates significant steric strain around the C3 reaction center, causing incomplete conversion or trapping impurities.

This guide moves beyond generic protocols to address the specific electronic and steric behaviors of the 4-bromo-7-fluoro substitution pattern.

Part 1: Diagnostic Dashboard

Before altering your synthesis, compare your impurity profile against these known failure modes.

| Impurity Signal (LCMS/NMR) | Likely Identity | Root Cause |

| M-18 peak (Mass: ~227/229 Da) | 4-Bromo-7-fluoroindole | Acid-Catalyzed Dehydration. The C3-hydroxyl group is labile. Exposure to acidic workup, silica gel, or excessive heat drives water elimination. |

| M-2 peak (Mass: ~243/245 Da) | Indolin-3-one (Indoxyl) | Incomplete Reduction. If synthesizing via reduction of the ketone, the 4-Br steric bulk hinders the hydride attack. |

| M+14/16 peak (Mass: ~261/263 Da) | 3-Hydroxy-2-oxindole | Over-Oxidation. If synthesizing via oxidation of indole, the reaction progressed to the lactam (isatin derivative). |

| Loss of 79/81 Da | Des-bromo derivative | Hydrogenolysis. If using catalytic hydrogenation (Pd/C), you likely cleaved the C-Br bond. |

Part 2: Deep Dive Troubleshooting

Issue #1: The Product Turns into Indole on the Column (Dehydration)

Symptom: The crude NMR looks clean, but after flash chromatography, the product is contaminated with 4-bromo-7-fluoroindole.

The Mechanism: 3-Hydroxyindolines are benzylic-like alcohols. The lone pair on the nitrogen can assist in the expulsion of the hydroxyl group, generating an iminium ion that rapidly loses a proton to become the aromatic indole. This process is acid-catalyzed .[1] Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to destroy your product.

Protocol Adjustment:

-

Pre-treat Silica: Neutralize your silica gel column by flushing it with 1% Triethylamine (Et3N) in hexanes before loading your sample.

-

Switch Stationary Phase: Use Neutral Alumina instead of silica for purification.

-

Cold Workup: Perform all extractions with chilled buffers (

C). Avoid rotary evaporation baths above

Issue #2: Incomplete Conversion due to 4-Bromo Sterics

Symptom: You are reducing 4-bromo-7-fluoroindolin-3-one (indoxyl) to the alcohol, but substantial starting material remains despite excess reducing agent.

The Mechanism:

The Bromine at C4 sits directly "above" the C3 carbonyl. When a hydride reagent (like NaBH

Protocol Adjustment:

-

Reagent Switch: Switch from NaBH

to LiBH -

Luche Reduction: Add CeCl

·7H

Issue #3: Halogen Scrambling (Defluorination/Debromination)

Symptom: Loss of Bromine or Fluorine during synthesis.

The Mechanism:

If you are using catalytic hydrogenation (H

Protocol Adjustment:

-

Strictly Avoid Pd/C: Do not use catalytic hydrogenation.

-

Alternative Reduction: Use Fe/NH

Cl or SnCl

Part 3: The Optimized Workflow

This protocol assumes the standard robust route: Reduction of 4-bromo-7-fluoroindolin-3-one (which is accessible from the corresponding isatin or anthranilic acid derivatives).

Step-by-Step Protocol

-

Preparation: Dissolve 4-bromo-7-fluoroindolin-3-one (1.0 eq) in Methanol/THF (1:1) .

-

Why: THF solubilizes the varying polarity of the halogenated scaffold; MeOH is required for borohydride kinetics.

-

-

Activation: Cool to

C. Add CeCl-

Why: The Cerium coordinates the carbonyl, overcoming the 4-Br steric shielding.

-

-

Reduction: Add NaBH

(1.5 eq) portion-wise over 20 minutes.-

Note: Gas evolution (H

) will occur.

-

-

Quench (CRITICAL): Do NOT use HCl. Quench by adding Saturated NH

Cl solution, but immediately buffer with NaHCO -

Extraction: Extract with EtOAc. Wash with Brine.

-

Drying: Dry over Na

SO -

Isolation: Concentrate at

C. If purification is needed, use the Neutralized Silica method described in Part 2.

Part 4: Visualizing the Pathway

The following diagram illustrates the "Stability Valley" where the 3-hydroxyindoline exists and the pathways that lead to impurities.

Figure 1: Reaction landscape showing the precarious stability of the 3-hydroxyindoline target between the oxidized oxindole and the dehydrated aromatic indole.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store the 3-hydroxyindoline in solution?

A: No. In solution, trace acidity from solvents (like CDCl

Q: Why is the 7-Fluoro substituent important for stability? A: The fluorine at C7 is electron-withdrawing by induction. While this deactivates the ring toward electrophilic attack, it also makes the N-H proton more acidic. If the nitrogen is deprotonated, the resulting electron density can push out the C3-hydroxyl group, accelerating dehydration. Keep the environment strictly neutral.

Q: I see a "dimer" peak in the LCMS. What is it? A: This is likely the ether dimer (Indoline-O-Indoline). If the concentration is too high during synthesis, two molecules can condense, eliminating water. Run the reaction more dilute (0.05 M) to favor the monomer.

References

-

Synthesis of 3-Hydroxyindolines via Reduction

-

Luche Reduction (CeCl3)

- Source: Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society.

-

URL:[Link]

-

Indole Dehydration Mechanisms

- Source:Organic Chemistry Portal - Synthesis of Indoles and Indolines.

-

URL:[Link]

-

Properties of 4-Bromo-7-fluoroindole (Precursor Data)

Sources

- 1. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Indoline Halogenation Optimization

Topic: Minimizing Side Reactions During Indoline Halogenation Ticket ID: IND-HALO-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Mission Statement

Welcome to the Indoline Optimization Support Center. Indoline (2,3-dihydroindole) presents a unique challenge in halogenation chemistry: it is electronically activated enough to invite rapid electrophilic substitution, yet fragile enough to undergo unwanted dehydrogenation (aromatization to indole) or oxidative dimerization.[1] This guide prioritizes chemo-stability and regio-fidelity , providing you with self-validating protocols to halogenate the benzene ring while keeping the indoline core intact.[1]

Module 1: Critical Diagnostic Matrix (Triage)

Use this matrix to identify your specific failure mode based on LC-MS or NMR observations.[1]

| Observation (LC-MS/NMR) | Diagnosis | Root Cause | Immediate Corrective Action |

| M-2 peak observed (Product mass - 2 Da) | Aromatization | Oxidative dehydrogenation of indoline to indole.[1] | Lower reaction temp (<0°C).[1] Switch to N-protected substrate (Acetyl/Boc).[1] |

| M+X+X peak (e.g., M+158 for dibromo) | Over-halogenation | High reagent concentration or highly activated substrate.[1] | Reduce reagent equivalents (0.95 eq). Use slow addition (syringe pump).[1] |

| Broad/Missing NH signal (NMR) | N-Halogenation | Reaction occurring at the nitrogen center (kinetic product).[1] | Mandatory: Protect Nitrogen (Ac/Boc).[1] If unprotected, use acidic scavengers.[1] |

| Complex mixture / Polymerization | Radical Coupling | Radical pathway activation (SET mechanism).[1] | Exclude light (wrap flask in foil). Add radical scavenger (BHT). |

Module 2: The Oxidation Trap (Mechanistic Insight)

The Problem:

Indolines are "aromatization-ready."[1] The driving force to restore the full 10-

The Solution: Electronic Deactivation You must lower the HOMO energy of the indoline nitrogen lone pair.

-

Unprotected Indoline: The lone pair donates strongly into the ring, making it hyper-nucleophilic and prone to oxidation.

-

N-Acetyl/N-Boc Indoline: The carbonyl group pulls electron density away from the ring (resonance withdrawal).[1] This slows the reaction slightly (controllable kinetics) and significantly raises the oxidation potential, preventing aromatization.

Visualizing the Pathway Competition

Caption: Competition between the desired Electrophilic Aromatic Substitution (S_EAr) and the oxidative aromatization pathway.

Module 3: Regioselectivity & Protocol Optimization

FAQ: Why am I getting C5 vs. C7 substitution?

-

C5 (Para to Nitrogen): This is the electronically preferred site for Electrophilic Aromatic Substitution (EAS) in indolines.[1] The nitrogen lone pair activates the ortho (C7) and para (C5) positions, but steric hindrance at C7 (due to the N-substituent) usually directs incoming electrophiles to C5.[1]

-

C7 (Ortho to Nitrogen): Accessing C7 requires specific "Directing Groups" (e.g., Phosphinoyl) or Directed Ortho Metalation (DoM) strategies, which are distinct from standard halogenation.[1]

Standard Operating Procedure (SOP): C5-Bromination of N-Acetylindoline

Target: 1-(5-bromoindolin-1-yl)ethan-1-one[1]

Reagents:

-

Substrate: N-Acetylindoline (1.0 eq)[1]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq) — Must be freshly recrystallized to remove

traces.[1] -

Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

-

Additive: None usually required, but 5% Acetic Acid can suppress radical pathways.[1]

Step-by-Step Protocol:

-

Preparation: Dissolve N-Acetylindoline in anhydrous DMF (0.1 M concentration). Cool the solution to 0°C in an ice bath. Cooling is critical to suppress oxidation.[1]

-

Addition: Dissolve NBS (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the indoline mixture over 30 minutes.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[1][2]

-

Quench: Pour mixture into ice water. The product often precipitates.[1] If not, extract with EtOAc.[1]

-

Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid silica-induced oxidation.[1]

Module 4: Advanced Fluorination (Selectfluor)

User Question: "I am using Selectfluor and getting low yields with high indole formation. Why?"

Technical Analysis:

Selectfluor is an excellent source of electrophilic fluorine (

Optimization for Fluorination:

-

Solvent Switch: Use Acetonitrile (MeCN) .[1] It stabilizes the intermediate charge transfer complex better than non-polar solvents.[1]

-

Temperature: Run at room temperature or slightly elevated (40°C) . Counter-intuitively, extremely low temperatures can sometimes stall the

transfer while allowing the SET oxidation to proceed slowly. -

Substrate: Ensure the N-protecting group is electron-withdrawing (e.g., Tosyl or Acetyl).[1] Never attempt Selectfluor fluorination on a free NH-indoline; it will oxidize instantly.[1]

Module 5: Troubleshooting Workflow

Caption: Decision tree for resolving common indoline halogenation failures.

References

-

Regioselective Bromination Mechanisms

-

Electrophilic Fluorination with Selectfluor

-

Indole/Indoline Oxidation Pathways

-

C7-Selective Functionalization (Contrast to C5)

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. communities.springernature.com [communities.springernature.com]

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-7-Fluoro Substituted Indolines

Welcome to the technical support center for synthetic strategies involving 4-bromo-7-fluoro substituted indolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your synthetic goals.

The unique substitution pattern of 4-bromo-7-fluoroindoline presents significant steric challenges. The bromine atom at the 4-position and the fluorine atom at the 7-position flank the reactive sites on the benzene ring, hindering the approach of reagents and catalysts. This guide will explore effective strategies to overcome these steric barriers in key transformations like cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on 4-bromo-7-fluoroindoline is sluggish or failing. What are the likely causes?

A1: Low yields or failed reactions in this context are most often due to the steric hindrance around the C4-Br bond, which impedes two crucial steps in the catalytic cycle:

-

Inefficient Oxidative Addition: The bulky substituents at the C4 and C7 positions can block the palladium catalyst from effectively inserting into the carbon-bromine bond.

-

Difficult Reductive Elimination: The final step of forming the new carbon-carbon or carbon-nitrogen bond can also be sterically hindered, making it difficult for the coupled product to be released from the palladium center.[1]

To address this, a careful selection of ligands and reaction conditions is paramount.

Q2: Which ligands are most effective for overcoming steric hindrance in palladium-catalyzed reactions with this substrate?

A2: For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally the most successful. These ligands promote both oxidative addition and reductive elimination. Consider the following classes of ligands:

-

Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and BrettPhos are specifically designed for sterically hindered couplings.[2] Their bulky nature helps to create a coordinatively unsaturated palladium center, which is more reactive.

-

Ferrocene-based Ligands: 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF) is another excellent choice for challenging aminations of aryl chlorides and tosylates, demonstrating efficacy under mild conditions.[2]

-

Indole-based Phosphine Ligands: Novel indole-amide-based phosphine ligands have shown exceptional efficiency in Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides, achieving high yields in short reaction times.[3][4]

-

Carbazolyl-derived P,N-Ligands: These have proven effective in promoting sterically hindered Buchwald-Hartwig aminations, even with highly congested coupling partners.[5]

Q3: Can I perform a direct nucleophilic aromatic substitution (SNAr) on the C4-Br bond?

A3: Direct SNAr at the C4 position is challenging due to the electron-rich nature of the indoline ring. However, the presence of the electron-withdrawing fluorine at the 7-position can have a nuanced effect. While fluorine is generally activating in SNAr, its influence is position-dependent.[6] In this specific case, the steric hindrance from the indoline ring and the 7-fluoro group will likely make SNAr difficult under standard conditions. For C-N bond formation, a palladium-catalyzed Buchwald-Hartwig amination is a more reliable approach.[7]

Q4: Should I protect the indoline nitrogen (N-H) before attempting cross-coupling reactions?

A4: Yes, protecting the indoline nitrogen is highly recommended. The free N-H can interfere with the catalytic cycle in several ways:

-

It can act as a coordinating species to the palladium center, potentially deactivating the catalyst.

-

The acidic proton can participate in side reactions with basic reagents.

Common protecting groups for indoles and indolines that are stable to many cross-coupling conditions include:

-

Boc (tert-Butoxycarbonyl): Easily introduced and removed under acidic conditions. It also reduces the electron density of the heterocycle, which can be beneficial.[8]

-

Phenylsulfonyl (PhSO2): A robust protecting group, though its removal requires harsher conditions.[8]

-

Benzyl (Bn) or Trityl (Tr): These do not significantly alter the electronics of the indole ring.[8]

The choice of protecting group will depend on the subsequent steps in your synthetic sequence.[8]

Q5: What are the optimal reaction conditions (solvent, base, temperature) for a Suzuki coupling with 4-bromo-7-fluoroindoline?

A5: For a sterically hindered Suzuki-Miyaura coupling, the following conditions are a good starting point:

-

Catalyst System: A combination of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 with a bulky phosphine ligand (e.g., SPhos, XPhos, or an indole-based phosphine) is recommended.[3][4][9]

-

Base: A moderately strong base is typically required. K3PO4 or Cs2CO3 are often good choices as they are less prone to causing side reactions compared to stronger bases like alkoxides.

-

Solvent: A polar aprotic solvent or a mixture of solvents is usually effective. Toluene, dioxane, or a mixture of toluene/water or THF/water are commonly used.

-

Temperature: Due to the steric hindrance, elevated temperatures (e.g., 80-110 °C) are often necessary to drive the reaction to completion.

It is crucial to screen different combinations of these parameters to find the optimal conditions for your specific substrate.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inefficient oxidative addition due to steric hindrance. 2. Catalyst deactivation. 3. Poor solubility of reagents. | 1. Ligand Screening: Switch to a bulkier, more electron-rich ligand (e.g., BrettPhos, RuPhos).[2] 2. Catalyst Loading: Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Temperature: Increase the reaction temperature in increments of 10 °C. 4. Solvent: Try a different solvent system to improve solubility (e.g., dioxane, DMF, or a mixture like toluene/t-BuOH).[10] |

| Formation of Side Products (e.g., Homocoupling, Protodebromination) | 1. Catalyst decomposition leading to side reactions. 2. Presence of water or protic impurities. 3. Base-mediated side reactions. | 1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure a consistent active species. 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 3. Base Selection: Switch to a milder or less nucleophilic base (e.g., K2CO3 or CsF). |

| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Incompatible functional groups on the coupling partner. | 1. Lower Temperature: Attempt the reaction at a lower temperature for a longer duration. 2. Protecting Groups: Ensure any sensitive functional groups on your coupling partner are appropriately protected. |

| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup and atmosphere. | 1. Reagent Purity: Use freshly purified reagents and high-purity solvents. 2. Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of N-Boc-4-bromo-7-fluoroindoline

-

Reaction Setup: To an oven-dried reaction vial, add N-Boc-4-bromo-7-fluoroindoline (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).

-

Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)2, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M).

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Boc-4-bromo-7-fluoroindoline

-

Reaction Setup: To an oven-dried Schlenk tube, add N-Boc-4-bromo-7-fluoroindoline (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and the base (e.g., NaOtBu or K2CO3, 1.5-2.0 equiv.).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd2(dba)3, 0.01-0.02 equiv.) and the phosphine ligand (e.g., XPhos or BrettPhos, 0.02-0.04 equiv.).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Visualizing the Challenge and Solution

Diagram 1: Steric Hindrance in the Catalytic Cycle

Caption: Steric hindrance impacts both oxidative addition and reductive elimination.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

-

Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

-

L-M-S, R., & Albéniz, A. C. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5962–5971. [Link]

-

Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(9), 1896-1901. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. PolyU Scholars Hub. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. . [Link]

-

Zhang, T., & Zhang, J. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Advanced Synthesis & Catalysis, 355(13), 2577-2582. [Link]

-

L-M-S, R., & Albéniz, A. C. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5962–5971. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

So, C. M., Lee, H. W., Lau, C. P., & Kwong, F. Y. (2009). Palladium-Indolylphosphine-Catalyzed Hiyama Cross-Coupling of Aryl Mesylates. Organic Letters, 11(2), 317-320. [Link]

-

Witulski, A. G., & Alayrac, C. (2002). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Angewandte Chemie International Edition, 41(17), 3281-3284. [Link]

-

L-M-S, R., & Albéniz, A. C. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5962–5971. [Link]

-

Wang, C., et al. (2024). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. RSC Advances, 14(12), 8343-8347. [Link]

-

Zúñiga-Gutiérrez, C. Y., & Flores-Holguín, N. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect, 8(35), e202302307. [Link]

-

Garg, N. K., & Houk, K. N. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Accounts of chemical research, 43(11), 1435–1445. [Link]

-

Deanna, M. (1993). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

-

Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. [Link]

-

Proença, M. F. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2653. [Link]

-

Böhm, S., & Roth, G. (2014). 1.8. Replacement of Chlorine and Bromine by Fluorine. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 34. [Link]

-

Cacchi, S., & Fabrizi, G. (2011). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Chemical Reviews, 111(7), PR215-PR283. [Link]

-

LibreTexts. (n.d.). Nucleophilic Substitution Reactions. chem.libretexts.org. [Link]

-

Michelet, B., & Gandon, V. (2014). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 16(15), 4066–4069. [Link]

-

Deng, C., & Zhang, D. (2022). Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. Journal of Molecular Modeling, 28(9), 267. [Link]

-

Shields, J. D., & Rovis, T. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(3), 1664–1671. [Link]

-